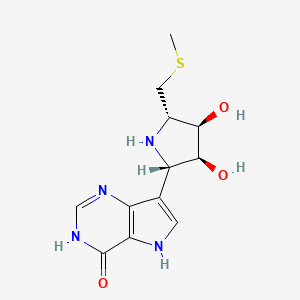

5'-Methylthio-ImmH

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N4O3S |

|---|---|

Molecular Weight |

296.35 g/mol |

IUPAC Name |

7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C12H16N4O3S/c1-20-3-6-10(17)11(18)8(16-6)5-2-13-9-7(5)14-4-15-12(9)19/h2,4,6,8,10-11,13,16-18H,3H2,1H3,(H,14,15,19)/t6-,8+,10-,11+/m1/s1 |

InChI Key |

CEGIKIXYDFDYDN-RXDXJJGDSA-N |

Isomeric SMILES |

CSC[C@@H]1[C@H]([C@H]([C@@H](N1)C2=CNC3=C2N=CNC3=O)O)O |

Canonical SMILES |

CSCC1C(C(C(N1)C2=CNC3=C2N=CNC3=O)O)O |

Origin of Product |

United States |

Biochemical Pathways and Metabolism of 5 Methylthio Immh

Biosynthetic Precursors and Pathways Leading to the Natural Analogue of 5'-Methylthio-ImmH

The existence and design of this compound are predicated on a specific metabolic pathway that merges purine (B94841) salvage with polyamine metabolism. The key natural compound that this compound mimics is 5'-methylthioinosine (B12296304) (MTI). nih.govresearchgate.net The biosynthesis of MTI is crucial for understanding the targeted action of this compound.

Precursor Identification and Elucidation

The primary precursor to MTI is 5'-methylthioadenosine (MTA) . researchgate.netosti.gov MTA is a ubiquitous byproduct generated during the synthesis of polyamines, such as spermidine (B129725) and spermine, from S-adenosylmethionine (SAM). researchgate.netnih.gov In many organisms, the accumulation of MTA can lead to feedback inhibition of polyamine synthesis. researchgate.net Therefore, efficient recycling or degradation of MTA is essential. In the context of P. falciparum, MTA serves as a direct precursor in a specialized purine salvage pathway. researchgate.netosti.gov

The pathway proceeds as follows:

S-adenosylmethionine (SAM) is utilized in polyamine synthesis, yielding 5'-methylthioadenosine (MTA) as a byproduct. researchgate.netnih.gov

MTA is then converted into 5'-methylthioinosine (MTI) . researchgate.netosti.gov

Enzymatic Steps in the Synthesis of 5'-Methylthioinosine (MTI)

The conversion of the precursor MTA into MTI is a critical enzymatic step. Research has identified that this reaction is catalyzed by adenosine (B11128) deaminase (ADA) . osti.govplos.org Specifically, the P. falciparum adenosine deaminase (PfADA) possesses a unique dual specificity, enabling it to catalyze the deamination of both adenosine and MTA. osti.govplos.org This is a distinctive feature not observed in human ADA, which cannot effectively process MTA. researchgate.net

The enzymatic reaction is: 5'-methylthioadenosine (MTA) + H₂O → 5'-methylthioinosine (MTI) + NH₃ (catalyzed by Adenosine Deaminase)

This step is vital as it prepares the molecule for the subsequent reaction targeted by this compound.

Catabolic Pathways and Degradation Mimicked by this compound

As a synthetic inhibitor, this compound is not subject to natural catabolic degradation. Instead, it is designed to block the catabolism of its natural counterpart, MTI. This section describes the enzymatic degradation of MTI that this compound potently inhibits.

Enzymatic Degradation Mechanisms

The key enzyme responsible for the degradation of MTI is purine nucleoside phosphorylase (PNP) . researchgate.netproteopedia.org In organisms like P. falciparum, the PNP enzyme (PfPNP) exhibits dual functionality, catalyzing the phosphorolysis of both standard purine nucleosides (like inosine) and 5'-methylthio-containing nucleosides (like MTI). nih.govproteopedia.org

The reaction mechanism is a phosphorolysis, where the glycosidic bond of MTI is cleaved by inorganic phosphate: 5'-methylthioinosine (MTI) + Phosphate → Hypoxanthine (B114508) + 5-Methylthioribose-1-phosphate (catalyzed by Purine Nucleoside Phosphorylase)

This compound was engineered to mimic the highly unstable, dissociative transition state of this reaction, binding to the enzyme with extremely high affinity and effectively halting the process. nih.govnih.gov

Metabolites Derived from 5'-Methylthioinosine (MTI) Degradation

The enzymatic breakdown of MTI by PNP yields two significant metabolites:

Hypoxanthine : A purine base that is critical for the parasite. P. falciparum is incapable of synthesizing purines de novo and relies entirely on salvaging them from the host. researchgate.net The hypoxanthine generated from MTI is funneled directly into the parasite's purine pool for the synthesis of nucleic acids (DNA and RNA). osti.govproteopedia.org

5-Methylthioribose-1-phosphate (MTR-1-P) : This sugar-phosphate molecule is a key component of the methionine salvage pathway. It is recycled back to form methionine, which is essential for regenerating the SAM required for polyamine synthesis and other methylation reactions. nih.gov

Intermediary Metabolism Involving 5'-Methylthioinosine

The pathway involving MTI represents a critical nexus of intermediary metabolism, elegantly connecting two otherwise disparate processes: purine salvage and polyamine synthesis. nih.govrcsb.org The degradation of MTI is a convergent step where the parasite accomplishes two vital tasks simultaneously:

Purine Salvage : It recovers the purine ring (as hypoxanthine) from a byproduct of polyamine synthesis, providing a necessary building block for its survival. researchgate.netproteopedia.org

Methionine Recycling : It processes the methylthioribose moiety to ensure the regeneration of methionine, thus maintaining the flux of the essential polyamine pathway. researchgate.netnih.gov

By inhibiting the breakdown of MTI, this compound disrupts this central metabolic hub. This leads to the starvation of the parasite for salvaged purines and potentially causes toxic accumulation of MTA or MTI, thereby blocking parasite proliferation. researchgate.netosti.gov

Data Tables

Table 1: Key Enzymes and Reactions in the MTI Metabolic Pathway

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Metabolic Role |

| Adenosine Deaminase | ADA | 5'-methylthioadenosine (MTA) | 5'-methylthioinosine (MTI) | MTI Synthesis |

| Purine Nucleoside Phosphorylase | PNP | 5'-methylthioinosine (MTI), Phosphate | Hypoxanthine, 5-Methylthioribose-1-phosphate | MTI Catabolism / Purine Salvage |

Table 2: Research Findings on Inhibitor Affinity

| Inhibitor | Target Enzyme | Dissociation Constant (Kd) | Significance | Reference |

| This compound | P. falciparum PNP (PfPNP) | 2.7 nM | High affinity and specificity for the parasite enzyme | nih.gov |

| This compound | Human PNP | 303 nM | Over 100-fold less affinity for the human enzyme, indicating selectivity | nih.gov |

Role as an Intermediate in Specific Metabolic Cycles

The compound 5'-Methylthio-Immucillin-H (this compound or MT-ImmH) is not a natural metabolic intermediate. Instead, it is a powerful synthetic inhibitor designed as a transition-state analogue. rcsb.orgnih.gov Its structure mimics the transition state of a naturally occurring metabolic intermediate, 5'-methylthioinosine (MTI), during the enzymatic reaction catalyzed by purine nucleoside phosphorylase (PNP). rcsb.orgnih.gov The metabolic pathway of relevance is a novel purine recycling pathway discovered in the malaria parasite, Plasmodium falciparum. nih.govosti.gov

P. falciparum cannot synthesize purines de novo and is therefore entirely dependent on salvaging them from its host. nih.govosti.gov The parasite has evolved a streamlined and unique pathway that recycles purines that are byproducts of polyamine synthesis. osti.govresearchgate.net A key byproduct of polyamine synthesis is 5'-methylthioadenosine (MTA). osti.govresearchgate.net In this specialized pathway:

Formation of MTI : P. falciparum adenosine deaminase (PfADA) converts MTA into 5'-methylthioinosine (MTI). osti.gov This is a significant step, as MTI is a metabolite not typically found in human metabolic pathways. rcsb.orgnih.gov

Conversion to Hypoxanthine : P. falciparum purine nucleoside phosphorylase (PfPNP) then catalyzes the phosphorolysis of MTI to form hypoxanthine and 5-methylthio-ribose-1-phosphate. nih.govosti.gov This same enzyme also converts inosine (B1671953) to hypoxanthine, making it a convergent point in the parasite's purine salvage operations. nih.gov

Nucleic Acid Synthesis : The hypoxanthine produced is then utilized for the synthesis of nucleic acids, which are essential for the parasite's survival and replication. osti.gov

This compound was specifically designed to target PfPNP due to the enzyme's crucial role in this pathway. rcsb.orgnih.gov By mimicking the unstable transition state of the MTI substrate during catalysis, this compound binds to the enzyme's active site with extremely high affinity, effectively blocking it. nih.gov This inhibitory action is highly selective for the parasite's enzyme over the human equivalent, making it a target for antimalarial drug design. rcsb.orgnih.govscience.gov The catalytic features of PfPNP suggest it has a dual function in both purine salvage and polyamine metabolism, which reinforces the rationale for targeting it. rcsb.orgnih.govrcsb.org

Flux Analysis of this compound in Metabolic Networks

Metabolic flux analysis (MFA) is a methodology used to quantify the rates of reactions within a metabolic network. sciex.comsemanticscholar.org While direct flux analysis of this compound itself is not applicable as it is an external inhibitor and not a metabolite within the network, the analysis of its impact on metabolic fluxes is critical to understanding its mechanism of action.

The introduction of this compound into the metabolic network of P. falciparum is predicted to cause a significant perturbation in the flux of the purine salvage pathway. By potently inhibiting PfPNP, this compound effectively halts the conversion of both 5'-methylthioinosine (MTI) and inosine to hypoxanthine. nih.govosti.gov This blockage would lead to:

An accumulation of the upstream metabolites, MTI and inosine.

A drastic reduction in the metabolic flux towards hypoxanthine and subsequent purine nucleotides (AMP, GMP). researchgate.net

Disruption of polyamine synthesis due to the potential feedback inhibition caused by the accumulation of MTA, the precursor to MTI. researchgate.net

The potency and selectivity of this compound for PfPNP compared to human PNP have been quantified through kinetic studies. These studies measure the dissociation constant (Kd) or inhibition constant (Ki*), which indicates the concentration of the inhibitor required to produce half-maximum inhibition. A lower value signifies a more potent inhibitor.

The data clearly shows that this compound is a highly potent inhibitor of PfPNP, with a dissociation constant in the nanomolar range. rcsb.orgnih.gov It is also significantly more effective against the parasite's enzyme than the human enzyme, a desirable characteristic for a therapeutic agent. rcsb.orgnih.gov This selective inhibition disrupts a metabolic flux essential for the parasite's survival while having a lesser impact on the host's metabolism. osti.govscience.gov

| Enzyme Source | Inhibitor | Dissociation Constant (Kd) or Inhibition Constant (Ki*) (nM) | Selectivity (Human/PfPNP) | Reference |

|---|---|---|---|---|

| Plasmodium falciparum PNP (PfPNP) | This compound | 2.7 | 112-fold | rcsb.org, nih.gov |

| Human PNP | This compound | 303 |

Enzymatic Interactions and Mechanistic Investigations of 5 Methylthio Immh

Enzyme-Substrate Recognition and Binding Dynamics

The interaction between 5'-Methylthio-ImmH and its target enzyme, MTAN, is characterized by extremely tight binding, mimicking the high-energy transition state of the natural substrate hydrolysis. This interaction leads to potent, slow-onset inhibition. nih.govresearchgate.net

This compound and its derivatives are powerful inhibitors of MTAN from various bacterial species. The inhibitory constant (Kᵢ), a measure of the inhibitor's binding affinity, is often in the picomolar (pM) to femtomolar (fM) range. pharmacologycanada.org These values signify an exceptionally high affinity, many orders of magnitude tighter than the enzyme's affinity for its natural substrates, MTA and SAH. nih.gov

For instance, 5'-Methylthio-Immucillin-A (MT-ImmA), a closely related analogue, inhibits Escherichia coli MTAN with a dissociation constant (Kᵢ) of 77 pM. nih.govresearchgate.net More advanced analogues, such as 5'-p-Cl-phenylthio-DADMe-Immucillin-A, exhibit even more potent inhibition, with Kᵢ values as low as 47 fM, making them among the most powerful non-covalent enzyme inhibitors known. nih.gov The DADMe-Immucillins are particularly effective because their structure more closely resembles the highly dissociative, ribooxacarbenium ion-like character of the MTAN transition state. nih.govresearchgate.net

Below is a table summarizing the kinetic parameters of various transition-state analogue inhibitors, including derivatives of this compound, with MTAN from different bacterial sources.

| Inhibitor | Enzyme (Organism) | Kᵢ* (Dissociation Constant) | Reference |

|---|---|---|---|

| 5'-Methylthio-Immucillin-A (MT-ImmA) | MTAN (Escherichia coli) | 77 pM | nih.govresearchgate.net |

| 5'-Methylthio-DADMe-Immucillin-A (MT-DADMe-ImmA) | MTAN (Escherichia coli) | 2 pM | nih.gov |

| 5'-p-Cl-phenylthio-DADMe-Immucillin-A (pClPhT-DADMe-ImmA) | MTAN (Escherichia coli) | 47 fM | nih.gov |

| 5'-Methylthio-DADMe-Immucillin-A (MT-DADMe-ImmA) | MTAN (Vibrio cholerae) | 73 pM | nih.gov |

| 5'-Ethylthio-DADMe-Immucillin-A (EtT-DADMe-ImmA) | MTAN (Vibrio cholerae) | 70 pM | nih.gov |

| 5'-Butylthio-DADMe-Immucillin-A (BuT-DADMe-ImmA) | MTAN (Vibrio cholerae) | 208 pM | nih.gov |

Crystal structures of MTAN in complex with this compound and its analogues have provided detailed insights into the molecular basis of its potent inhibition. nih.govnih.gov MTAN is a homodimer, with two shared active sites located at the dimer interface. acs.orgnih.gov

The binding of the inhibitor induces a conformational change in the enzyme, particularly in a loop from the adjacent monomer that covers the active site. acs.org This "closing" of the active site isolates it from the solvent. acs.org The inhibitor binds in the active site, making interactions consistent with those of a transition-state analogue. researchgate.net

Key interactions include:

Iminoribitol Ring: The positively charged nitrogen in the iminoribitol ring of the inhibitor mimics the oxocarbenium ion character of the ribose in the transition state. nih.gov

Adenine (B156593) Moiety: The adenine-like portion of the inhibitor forms multiple hydrogen bonds with the enzyme, securing it in the purine-binding pocket. nih.gov In Helicobacter pylori MTAN, a key interaction involves a proton shared between the N7 of the adenine ring and the catalytic residue Asp198. nih.gov

5'-Methylthio Group: The 5'-alkylthio group occupies a hydrophobic pocket. researchgate.net The size and nature of this pocket vary between bacterial MTANs and the human homologue, MTA phosphorylase (MTAP), which provides a basis for inhibitor selectivity. nih.gov The pocket in E. coli MTAN is hydrophobic and composed of residues from both subunits of the dimer. researchgate.netacs.org

Kinetic Parameters of this compound Interacting Enzymes

Catalytic Mechanisms Involving this compound

As an inhibitor, this compound does not undergo a catalytic reaction. Instead, its mechanism of action is to block the enzyme's natural catalytic cycle by stably mimicking the transition state.

The hydrolysis of MTA or SAH by MTAN proceeds through a dissociative (DN*AN) mechanism with a highly dissociative transition state possessing significant ribooxacarbenium ion character. nih.govresearchgate.nettandfonline.com The reaction is initiated by a general acid, such as Asp198 in H. pylori MTAN, which protonates the N7 of the adenine leaving group. nih.gov This protonation facilitates the cleavage of the N-ribosidic bond, leading to the formation of a transient ribooxacarbenium ion intermediate and the release of adenine. nih.govtandfonline.com A precisely positioned water molecule then acts as a nucleophile, attacking the anomeric carbon of the ribooxacarbenium ion to complete the hydrolysis. researchgate.net

This compound inhibits this pathway by mimicking the electronic and geometric features of the ribooxacarbenium ion transition state. nih.gov The permanent positive charge on the iminoribitol nitrogen and the planar nature of the heterocyclic base create a stable complex that the enzyme cannot turn over, effectively shutting down catalysis. nih.govnih.gov

Site-directed mutagenesis has been instrumental in validating the roles of key active site residues in MTAN catalysis and inhibitor binding. nih.govnih.gov By substituting specific amino acids, researchers can observe the impact on both enzyme activity and the binding affinity of inhibitors like this compound.

For example, studies on H. pylori MTAN have highlighted the critical role of Asp198. nih.gov Mutating this residue to asparagine (D198N) results in an inactive enzyme variant, confirming its function as the essential general acid catalyst for the reaction. nih.gov Such mutations would be expected to drastically reduce the binding affinity of transition-state analogues, as the key electrostatic interactions are disrupted. While specific Kᵢ values for this compound with mutated MTAN are not always reported, the loss of catalytic function in mutated enzymes underscores the importance of these residues in forming the transition state that the inhibitor mimics.

| Enzyme | Residue (Mutation) | Observed Effect | Inferred Role | Reference |

|---|---|---|---|---|

| H. pylori MTAN | D198N | Results in an inactive enzyme variant. | Functions as the general acid catalyst, protonating the adenine leaving group. | nih.gov |

| S. aureus MTAN | E173Q | The mutated subunit is inactive; lacks alternating catalytic site action. | Essential for catalytic activity. | acs.org |

Proposed Catalytic Pathways and Transition States

Regulation of this compound-Modifying Enzymes

The regulation of MTAN, the enzyme targeted by this compound, is crucial for maintaining metabolic homeostasis in bacteria. nih.gov MTAN activity is essential for recycling MTA and SAH, which are byproducts of polyamine synthesis and methylation reactions, respectively. scholaris.caacs.org The accumulation of these substrates can lead to feedback inhibition of these vital pathways. scholaris.ca

Allosteric Regulation

There is currently no scientific literature available that describes the allosteric regulation of enzymes by this compound or any allosteric effects on the compound itself. Allosteric regulation involves the binding of a modulator to a site on an enzyme other than the active site, inducing a conformational change that alters the enzyme's activity. libretexts.orgminams.edu.pkfiveable.mewikipedia.org this compound is designed as a transition-state analogue that binds tightly to the active site of its target enzymes. rcsb.orgnih.gov This mechanism of action, by its nature, is distinct from allosteric modulation. Future research may explore the potential for allosteric binding sites on its target enzymes that could be exploited by analogues of this compound, but no such findings have been reported to date.

Post-Translational Modifications

There is no available research describing post-translational modifications (PTMs) of the chemical compound this compound. PTMs are covalent modifications to proteins after their synthesis, such as phosphorylation, glycosylation, or methylation, which can alter their function, localization, or stability. acs.org As a small molecule inhibitor, this compound is not a protein and therefore does not undergo post-translational modifications in the biological sense.

Enzyme Inhibition and Activation by this compound Analogues

This compound and its analogues are powerful transition-state analogue inhibitors, primarily targeting purine (B94841) nucleoside phosphorylases (PNPs) and 5'-methylthioadenosine phosphorylases (MTAPs) or nucleosidases (MTANs). nih.gov These inhibitors are designed to mimic the highly unstable transition state of the enzymatic reaction, allowing them to bind to the enzyme's active site with extremely high affinity, often in the nanomolar to picomolar range. rcsb.orgnih.gov The inhibitory mechanism does not involve activation of the enzymes; rather, it is a potent inhibition that blocks the catalytic cycle.

Research has demonstrated the high specificity of these analogues for enzymes from different species, a property that is being exploited for therapeutic purposes. For instance, this compound was specifically designed to target the purine nucleoside phosphorylase of Plasmodium falciparum (PfPNP), the parasite responsible for malaria. nih.govnih.gov

The inhibitory activity of this compound and its analogues has been quantified through various kinetic studies, with dissociation constants (Kd) and inhibitory constants (Ki*) serving as key metrics of their potency.

Research Findings on Enzyme Inhibition:

Plasmodium falciparum Purine Nucleoside Phosphorylase (PfPNP): this compound was developed as a potent inhibitor of PfPNP. It exhibits a high degree of selectivity for the parasite's enzyme over the human homologue. The dissociation constant (Kd) for PfPNP is 2.7 nM, while for human PNP it is 303 nM, resulting in a discrimination factor of 112. nih.govnih.govrcsb.org This selectivity is attributed to structural differences in the active sites of the two enzymes. nih.gov The crystal structure of PfPNP in complex with this compound reveals that the hydrophobic methylthio group of the inhibitor fits into a hydrophobic region of the enzyme's active site. rcsb.orgnih.gov

Pseudomonas aeruginosa 5'-Methylthioinosine (B12296304) Phosphorylase (PaMTIP): A study on PaMTIP identified several potent inhibitors, including analogues of this compound. PhT-ImmH was found to be the most tightly bound inhibitor with a Ki* value of 35 pM. nih.gov For comparison, the Ki* for MT-ImmH was also in the picomolar range, highlighting the exceptional potency of these transition-state analogues. nih.gov

E. coli and Staphylococcus aureus 5'-Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN): Analogues such as MT-DADMe-ImmA have been shown to be powerful inhibitors of bacterial MTANs, with dissociation constants in the nanomolar to picomolar range. These inhibitors are being investigated for their potential as antibiotics that could function without inducing resistance by disrupting quorum sensing. googleapis.com

The following tables summarize the inhibitory activities of this compound and its analogues against various enzymes.

Table 1: Inhibitory Activity of this compound and Analogues against Purine Nucleoside Phosphorylases (PNP)

| Enzyme | Organism | Inhibitor | Kd (nM) | Ki* (pM) | IC50 (nM) |

| PNP | Plasmodium falciparum | This compound | 2.7 nih.govnih.govrcsb.org | 63 plos.org | |

| PNP | Human | This compound | 303 nih.govnih.govrcsb.org | ||

| PNP | Plasmodium falciparum | Immucillin-H (ImmH) | 50 plos.org |

Table 2: Inhibitory Activity of this compound Analogues against Methylthioinosine/adenosine (B11128) Phosphorylases and Nucleosidases

| Enzyme | Organism | Inhibitor | Kd (nM) | Ki* (pM) |

| MTIP | Pseudomonas aeruginosa | PhT-ImmH | 35 nih.gov | |

| MTIP | Pseudomonas aeruginosa | MT-ImmH | Data not specified, but in pM range nih.gov | |

| MTIP | Pseudomonas aeruginosa | MT-DADMe-ImmH | Data not specified nih.gov | |

| MTAN | E. coli | MT-DADMe-ImmA | Femtomolar range googleapis.com | |

| MTAN | Staphylococcus aureus | MT-DADMe-ImmA | 1.4 |

Biological Roles and Physiological Significance of 5 Methylthio Immh

Role in Cellular Signaling Pathways

5'-Methylthio-Immucillin-H (MT-ImmH) primarily functions as a potent, transition-state analogue inhibitor of Purine (B94841) Nucleoside Phosphorylase (PNP). nih.govashpublications.org This inhibition is the cornerstone of its biological activity and the primary mechanism through which it influences cellular signaling. By blocking the catalytic function of PNP, MT-ImmH sets off a chain of events that reverberate through specific signaling cascades.

Involvement in Signal Transduction Cascades

The inhibition of PNP by MT-ImmH has been shown to directly impact at least two significant signal transduction pathways: Toll-like receptor (TLR) signaling and the p53-mediated stress response pathway.

PNP plays a crucial role in controlling the cellular levels of purine nucleosides, including guanosine (B1672433) and deoxyguanosine. nih.govcloudfront.net These molecules have been identified as endogenous ligands for Toll-like receptor 7 (TLR7), a key component of the innate immune system. nih.govfrontiersin.org By inhibiting PNP, MT-ImmH causes an accumulation of its substrates, (deoxy)guanosine. nih.gov This elevation in ligand concentration can trigger the activation of TLR7-dependent signaling pathways in immune cells like B lymphocytes and macrophages, leading to downstream immune responses. nih.govfrontiersin.org

Furthermore, in chronic lymphocytic leukemia (CLL) cells, treatment with a closely related Immucillin, forodesine (B1673553) (Immucillin H), in the presence of deoxyguanosine, leads to the stabilization and activation of the tumor suppressor protein p53. ashpublications.org This activation is a classic cellular response to stress, in this case, the DNA damage induced by the disruption of nucleotide pools. The stabilization of p53 is achieved through post-translational modification, specifically phosphorylation at the Serine 15 residue, which then activates downstream targets like the p21 protein to influence cell cycle progression. ashpublications.org

Interactions with Regulatory Proteins

The primary regulatory protein that 5'-Methylthio-Immucillin-H interacts with is its direct target, Purine Nucleoside Phosphorylase (PNP). MT-ImmH was specifically designed to bind to the transition state of the enzymatic reaction catalyzed by PNP. rcsb.orgproteopedia.org This results in an extremely tight and specific binding interaction. The affinity of MT-ImmH for PNP from the malaria parasite Plasmodium falciparum (PfPNP) is particularly high, with a dissociation constant (Kd) of 2.7 nM. rcsb.orgproteopedia.org This potent interaction effectively shuts down the enzyme's function.

While the direct interaction is with PNP, the downstream consequences lead to interactions with other crucial regulatory proteins. As mentioned, the cellular stress caused by PNP inhibition results in the phosphorylation and stabilization of the p53 protein. ashpublications.org This represents an indirect but physiologically significant interaction with a key regulator of cellular stress responses and apoptosis. There is limited evidence of significant off-target interactions with other regulatory proteins, underscoring the specificity of Immucillins for their target enzyme. researchgate.netsemanticscholar.org

| Compound | Target Protein | Interaction Type | Binding Affinity (Kd) | Key Consequence |

|---|---|---|---|---|

| 5'-Methylthio-ImmH | Plasmodium falciparum PNP (PfPNP) | Direct Inhibition (Transition-State Analogue) | 2.7 nM rcsb.orgproteopedia.org | Blockade of purine salvage pathway |

| This compound | Human PNP | Direct Inhibition (Transition-State Analogue) | 303 nM rcsb.orgproteopedia.org | Inhibition of human purine metabolism |

| Forodesine (Immucillin-H) | p53 | Indirect (Downstream Effect) | N/A | Phosphorylation and stabilization ashpublications.org |

Contribution to Cellular Homeostasis

Cellular homeostasis relies on the tightly regulated balance of metabolic pathways. By disrupting a key enzyme in purine metabolism, MT-ImmH significantly perturbs the maintenance of normal intracellular conditions.

Maintenance of Intracellular Conditions

The inhibition of PNP by MT-ImmH and other related Immucillins leads to a profound disruption of nucleotide pool homeostasis. In T-cells, for instance, PNP inhibition causes the intracellular accumulation of deoxyguanosine triphosphate (dGTP). ashpublications.orgnih.gov This is because the salvage pathway for deoxyguanosine, which would normally be cleaved by PNP, is shunted towards phosphorylation by deoxynucleoside kinases. frontiersin.orgnih.gov

| Condition | dGTP Pool | dATP Pool | Effect on Ribonucleotide Reductase (RNR) | Overall Impact on Homeostasis |

|---|---|---|---|---|

| Forodesine + dGuo Treatment (CEM-SS T-cells) | 154-fold increase ashpublications.org | 8-fold increase ashpublications.org | Inhibited | Severe imbalance of dNTP pools, inhibition of DNA synthesis ashpublications.orgfrontiersin.org |

Osmoregulation and Stress Response

There is currently no direct scientific evidence linking this compound or PNP inhibition to cellular osmoregulation. However, its role in triggering a cellular stress response is well-documented. The metabolic disruption and induction of DNA damage caused by nucleotide pool imbalance is a significant cellular stressor. ashpublications.org As noted previously, this stress activates the p53 signaling pathway, a central hub of the cellular stress response network. ashpublications.org The activation of p53 can lead to cell cycle arrest, providing time for repair, or if the damage is too severe, trigger apoptosis (programmed cell death). ashpublications.org This demonstrates that while not involved in osmoregulation, MT-ImmH is a potent inducer of the metabolic and genotoxic stress response pathways.

Function in Nucleic Acid and Protein Modification

5'-Methylthio-Immucillin-H exerts its function not by being incorporated into macromolecules, but by preventing their synthesis and inducing modifications in regulatory proteins. Research indicates that the 5'-methylthio group on MT-ImmH precludes its ability to be phosphorylated, a necessary step for incorporation into nucleic acid chains. rcsb.org Its biological activity stems from blocking the production of hypoxanthine (B114508), a precursor needed for nucleic acid synthesis in organisms like P. falciparum. drugbank.com

The most significant function of MT-ImmH in the context of molecular modification is its ability to trigger the post-translational modification of other proteins. The cellular stress induced by PNP inhibition leads to the phosphorylation of the p53 protein on the Serine 15 residue. ashpublications.org This phosphorylation is a critical event that stabilizes the p53 protein, preventing its degradation and allowing it to accumulate in the cell where it can act as a transcription factor to regulate genes involved in the stress response. ashpublications.org Therefore, a key function of MT-ImmH is to initiate a signaling cascade that results in the specific modification and activation of the p53 tumor suppressor protein.

Potential as a Cofactor or Modulator in Biosynthetic Processes

This compound functions as a modulator, not a cofactor, in biosynthetic processes. Its primary role is that of a potent transition-state analogue inhibitor that selectively targets the enzyme purine nucleoside phosphorylase (PNP). nih.govnih.gov This inhibition has significant consequences for organisms that rely heavily on specific metabolic pathways for survival, such as the malaria parasite Plasmodium falciparum.

P. falciparum is incapable of synthesizing purines de novo and is therefore completely dependent on salvaging them from its host. nih.govosti.govresearchgate.net The parasite's PNP enzyme (PfPNP) plays a crucial, dual role in its metabolism, participating in both purine salvage and in the recycling of byproducts from polyamine synthesis. nih.govrcsb.org In the polyamine pathway, 5'-methylthioadenosine (MTA) is produced and subsequently converted to 5'-methylthioinosine (B12296304) (MTI) by the enzyme adenosine (B11128) deaminase. nih.govosti.gov PfPNP then acts on MTI, as well as other nucleosides like inosine (B1671953), to produce hypoxanthine, which is a vital precursor for the synthesis of nucleic acids. nih.govosti.gov This positions PfPNP at a critical convergence point of purine salvage and recycling. osti.gov

This compound was specifically engineered to mimic the transition state of PfPNP as it catalyzes the phosphorolysis of MTI. nih.govrcsb.orgrcsb.org By binding with high affinity to the active site of PfPNP, it effectively blocks this essential metabolic step. osti.gov This modulation disrupts the supply of purines required for the parasite's growth and replication. Research has confirmed that MTI is an active precursor for nucleic acid synthesis in P. falciparum, highlighting the importance of the pathway that this compound inhibits. nih.govosti.govosti.gov

A key aspect of its function as a modulator is its high selectivity. This compound was designed to preferentially inhibit the parasite's enzyme over the human ortholog, a critical feature for its potential as a targeted agent. nih.govrcsb.org This selectivity has been quantified through detailed kinetic studies, which demonstrate its power as a discriminating inhibitor. nih.govrcsb.orgpdbj.org

| Compound | Enzyme Target | Dissociation Constant (Kd) | Selectivity Factor (Human/PfPNP) | Reference |

|---|---|---|---|---|

| This compound | P. falciparum PNP (PfPNP) | 2.7 nM | 112 | rcsb.org, nih.gov, rcsb.org, pdbj.org |

| This compound | Human PNP | 303 nM |

Indirect Influence on Macromolecular Stability and Function

The primary influence of this compound on macromolecular stability and function is its direct and potent interaction with its target enzyme, Purine Nucleoside Phosphorylase (PNP). researchgate.netnih.gov As a transition-state analogue, it binds with exceptional tightness to the enzyme's active site, effectively stabilizing the enzyme-inhibitor complex in a state that mimics the enzymatic transition state. researchgate.netrcsb.org This binding event fundamentally alters the macromolecule's function by rendering it catalytically inactive.

The structural basis for this interaction provides insight into how this compound exerts its influence. X-ray crystallography studies of the PfPNP enzyme in complex with this compound reveal that the inhibitor fits precisely within the active site. nih.govrcsb.org A crucial finding is that the compound's 5'-methylthio group inserts into a distinct hydrophobic pocket within the PfPNP active site. nih.govrcsb.orgrcsb.org This pocket is adjacent to a more hydrophilic region that binds the 5'-hydroxyl group of natural substrates. rcsb.orgrcsb.org

The ability of PfPNP to accommodate this methylthio group is a key structural feature that distinguishes it from human PNP and is the basis for the inhibitor's selectivity. nih.govrcsb.org By occupying and forming favorable interactions within this pocket, this compound stabilizes a conformation that locks the enzyme, preventing it from processing its natural substrates and thereby halting its biological function. rcsb.org This inhibition of PfPNP's function has been genetically validated as being critical to the viability of the malaria parasite. nih.gov

Therefore, while this compound does not influence macromolecular stability in a general sense, such as preventing protein unfolding under stress, it profoundly impacts the functional stability of its target. It stabilizes a specific, non-functional conformation of the PfPNP macromolecule, leading to the complete loss of its enzymatic activity and the subsequent disruption of essential metabolic pathways. rcsb.orgnih.gov

Synthetic Methodologies and Derivatization Strategies for 5 Methylthio Immh

Total Synthesis Approaches to 5'-Methylthio-ImmH

The total synthesis of this compound is intrinsically linked to the synthesis of its parent compound, Immucillin-H (ImmH), also known as Forodesine (B1673553). Synthetic routes typically focus on the construction of the key 1,4-dideoxy-1,4-imino-D-ribitol core and its subsequent coupling with a deazapurine base mimic.

The synthesis of the immucillin scaffold has been approached through various multi-step strategies, ranging from linear to more convergent pathways. wgtn.ac.nz A primary challenge is the construction of the polyhydroxylated pyrrolidine (B122466) ring with precise stereochemical control.

Early linear syntheses involved numerous steps, often starting from carbohydrate precursors. For instance, a well-established route begins with D-gulonolactone to form the iminoribitol portion, which is then coupled with a protected 9-deazahypoxanthine. nih.gov More recent and practical syntheses have focused on convergent approaches to improve efficiency. One such method involves the addition of a lithiated 9-deazapurine derivative to a stable, tri-O-benzyl protected cyclic nitrone, which effectively forms the imino-C-nucleoside skeleton. rsc.org Another powerful convergent strategy utilizes the Mannich reaction. This approach involves the condensation of a pre-formed pyrrolidine amine, such as a derivative of (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine, with formaldehyde (B43269) and a deazapurine base. acs.org This three-component reaction provides an efficient route to second-generation immucillins and has been adapted for various analogues. acs.orgnih.gov

| Synthetic Strategy | Key Precursors | Key Reaction | Reference |

| Linear Synthesis | D-gulonolactone, Protected 9-deazahypoxanthine | Stepwise functional group manipulation and cyclization | nih.gov |

| Convergent Nitrone Addition | Lithiated 9-deazapurine, Cyclic nitrone | Nucleophilic addition to nitrone | rsc.org |

| Convergent Mannich Reaction | Pyrrolidine amine, Formaldehyde, Deazapurine | Three-component Mannich condensation | acs.org |

This table summarizes key total synthesis strategies for the core Immucillin scaffold.

Achieving the correct stereochemistry of the iminoribitol core is critical for potent PNP inhibition. Several methods have been employed to ensure high stereoselectivity. One approach involves a stereoselective 4-OH-directed epoxidation of a piperidine (B6355638) precursor using m-chloroperoxybenzoic acid (mCPBA) to create a cis-oxirane, which serves as a key intermediate for subsequent nucleophilic coupling with the base. mdpi.comresearchgate.net

Chemoenzymatic strategies have also proven highly effective for establishing stereocenters. An enzymatic resolution step is a key feature in the synthesis of a fluorinated DADMe-ImmH analogue. nih.gov In this route, a racemic fluoropyrrolidine intermediate is resolved using an enzyme, allowing for the isolation of the desired enantiomer, which is then carried forward in the synthesis. nih.gov Similarly, lipase-mediated kinetic resolutions have been used to separate enantiomers of related pyrrolidine intermediates with excellent enantioselectivity, highlighting the power of biocatalysis in accessing optically pure building blocks for these complex inhibitors. researchgate.net

Multi-Step Synthetic Routes

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis, which combines the strengths of chemical and biological catalysts, offers a promising avenue for the efficient and sustainable production of nucleoside analogues like this compound. nih.gov While a dedicated chemoenzymatic total synthesis for this specific molecule has not been detailed, the principles and requisite enzymatic tools are well-established in the field. nih.govacs.orgvu.lt

The core of a potential chemoenzymatic route lies in the enzymatic formation of the crucial glycosidic-like bond. Enzymes such as nucleoside 2′-deoxyribosyltransferases (dNDTs) and purine (B94841) nucleoside phosphorylases (PNPs) are prime candidates for this transformation. acs.orgresearchgate.netresearchgate.net These enzymes catalyze the transfer of a sugar moiety from a donor to an acceptor nucleobase. acs.orgresearchgate.net A hypothetical biocatalytic step could involve a transglycosylation reaction where an engineered transferase or phosphorylase enzyme catalyzes the coupling of a 9-deazapurine base with a 5-methylthio-ribose derivative.

Furthermore, biocatalysis is instrumental in producing chiral intermediates. As mentioned previously, enzymatic resolution of pyrrolidine precursors is a demonstrated method for ensuring the correct stereochemistry of the final inhibitor. nih.gov Nucleoside kinases could also be employed in potential synthetic routes for the specific phosphorylation of nucleoside analogues, a common step in prodrug strategies. wgtn.ac.nzvu.lt

| Enzyme Class | Potential Biocatalytic Role | Relevance to this compound |

| Nucleoside Ribosyltransferase (NDT) | Catalyzes transfer of a (deoxy)ribose moiety between nucleobases. | Could couple a deazapurine with a 5-methylthio-ribose donor. acs.orgresearchgate.net |

| Purine Nucleoside Phosphorylase (PNP) | Catalyzes reversible phosphorolysis of nucleosides. | Can be used in reverse to synthesize unnatural nucleosides. researchgate.net |

| Lipases/Esterases | Catalyze enantioselective acylation/hydrolysis. | Used for kinetic resolution of chiral pyrrolidine intermediates. nih.govresearchgate.net |

| Nucleoside Kinases | Catalyze phosphorylation of the 5'-hydroxyl group. | Potential for creating phosphorylated derivatives or prodrugs. vu.lt |

This table outlines potential biocatalytic transformations applicable to the synthesis of Immucillin analogues.

The substrate specificity of natural enzymes often needs to be tailored for synthetic applications. Enzyme engineering, through rational design or directed evolution, can adapt biocatalysts for the production of specific target molecules. The dual specificity of P. falciparum PNP for both regular purine nucleosides and 5'-methylthioinosine (B12296304) has been studied extensively through site-directed mutagenesis to identify the residues responsible for accommodating the 5'-methylthio group. plos.orgresearchgate.net This knowledge can be directly applied to engineer a PNP or another transferase enzyme to specifically and efficiently catalyze the synthesis of this compound.

Researchers have successfully engineered PNPs and NDTs to alter their substrate promiscuity. researchgate.netresearchgate.net For example, mutants of NDT have been designed to improve catalytic efficiency with non-natural substrates, and PNPs have been engineered to synthesize unnatural nucleosides with high yields. researchgate.netresearchgate.net Such strategies could be leveraged to develop a bespoke biocatalyst for the large-scale, sustainable production of this compound.

Biocatalytic Steps in this compound Synthesis

Derivatization of this compound for Research Applications

The synthesis of this compound is itself an act of derivatization, modifying the parent Immucillin-H structure to achieve specific biological goals. This derivatization was rationally designed based on the crystal structure of P. falciparum PNP (PfPNP). nih.govproteopedia.org

Structural studies of PfPNP bound to ImmH revealed a solvent-filled hydrophobic cavity near the 5'-hydroxyl group of the inhibitor. nih.govproteopedia.org This observation suggested that the enzyme could accommodate larger, hydrophobic functional groups at the 5'-position. Since P. falciparum utilizes 5'-methylthioinosine (MTI) in its unique purine salvage and polyamine metabolism pathways, a substrate not found in humans, an inhibitor mimicking the transition state of MTI phosphorolysis was proposed as a parasite-specific therapeutic. plos.orgnih.gov

The synthesis of this compound (MT-ImmH) was undertaken to create such an inhibitor. nih.gov The modification involves replacing the 5'-hydroxyl group of the iminoribitol core with a methylthio (-S-CH₃) group. This single derivatization resulted in an inhibitor that is over 100-fold more selective for the parasite enzyme than for human PNP. nih.govproteopedia.org Further derivatization at this position, such as the synthesis of 5'-phenylthio-ImmH (PhT-ImmH), has also been explored to probe the hydrophobic pocket of the enzyme's active site. nih.gov These 5'-substituted derivatives are crucial research tools for studying the unique metabolic pathways of pathogens and for developing species-specific inhibitors. nih.gov

| Derivative | 5'-Substituent | Rationale for Synthesis | Reference |

| Immucillin-H (ImmH) | -OH | Parent compound; potent PNP inhibitor. | nih.gov |

| This compound (MT-ImmH) | -S-CH₃ | Mimics MTI transition state; selective for P. falciparum PNP. | nih.gov |

| 5'-Phenylthio-ImmH (PhT-ImmH) | -S-C₆H₅ | Further probes the 5'-hydrophobic pocket of PNP. | nih.gov |

| 5'-Methylthio-DADMe-ImmH (MT-DADMe-ImmH) | -S-CH₃ | Combines second-generation core with 5'-methylthio group. | nih.gov |

This table lists key 5'-derivatives of the Immucillin scaffold and their strategic importance.

Synthesis of Labeled this compound Analogs

The synthesis of labeled this compound analogs, particularly those incorporating radioactive or fluorescent tags, is critical for a range of applications, from in vitro binding assays to in vivo imaging. These syntheses build upon the complex, multi-step chemical routes established for the parent immucillin compounds.

Radiolabeled Analogs:

The introduction of radioisotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the this compound structure allows for sensitive detection and quantification in metabolic and pharmacokinetic studies. While specific literature detailing the radiosynthesis of this compound is not abundant, the methodologies can be inferred from the synthesis of related radiolabeled immucillins and their precursors.

For instance, metabolic labeling studies have utilized [²-¹⁴C]Immucillin-H to track its incorporation into cellular components. nih.gov Similarly, the effects of immucillin derivatives have been studied using radiolabeled purine precursors like [³H]hypoxanthine and [³H]inosine to monitor enzyme activity within cells. nih.gov

The synthesis of a radiolabeled this compound would likely involve the introduction of a radiolabeled precursor at a late stage of the established synthetic route for the non-labeled compound. This could involve using a radiolabeled methylating agent (e.g., [¹⁴C]methyl iodide or [³H]methyl iodide) to introduce the key methylthio group, or by building the deazapurine or iminoribitol rings from smaller, isotopically labeled fragments.

Fluorescent Analogs:

Fluorescently labeled analogs are invaluable for visualizing the localization of the inhibitor within cells and for use in fluorescence-based binding assays. The synthesis of a fluorescent this compound has not been explicitly detailed, but chemo-enzymatic strategies used for other nucleoside analogs present a viable approach. mdpi.comnih.govpreprints.org

One potential strategy involves the enzymatic coupling of a pre-synthesized fluorescent 9-deazapurine base with a suitable iminoribitol donor, catalyzed by purine nucleoside phosphorylase (PNP). nih.govpreprints.org The substrate specificity of some PNP enzymes can accommodate bulky fluorescent groups attached to the nucleobase. researchgate.net Alternatively, a synthetic route could involve the covalent attachment of a fluorophore to the core this compound structure, provided a suitable functional group is available or can be introduced without compromising its inhibitory activity. The synthesis of various fluorescent nucleoside analogs has been achieved through such methods, yielding probes with high quantum yields suitable for biological imaging. researchgate.net

| Label Type | Potential Synthetic Strategy | Key Considerations | Relevant Precursors/Reagents |

| Radiolabel (¹⁴C, ³H) | Late-stage introduction of a radiolabeled methyl group or building block. | Position of the label must be stable to metabolic cleavage. High specific activity is required for sensitive detection. | [¹⁴C]Methyl iodide, [³H]Methyl iodide, Labeled purine precursors. |

| Fluorescent Label | Chemo-enzymatic synthesis using a fluorescent deazapurine base. | The fluorophore must not sterically hinder binding to the target enzyme. Photostability and quantum yield are critical. | Fluorescently modified 9-deazapurines, iminoribitol-1-phosphate. |

| Fluorescent Label | Covalent conjugation of a fluorophore to the this compound core. | Requires a functional handle on the core structure for conjugation. Linker length and type can influence activity. | NHS-ester or maleimide (B117702) derivatives of fluorophores (e.g., fluorescein, rhodamine). |

Creation of Functionalized this compound Probes

Functionalized probes, such as those bearing a biotin (B1667282) tag, are powerful tools for affinity purification, allowing for the identification and isolation of the inhibitor's binding partners from complex biological mixtures.

The synthesis of a biotinylated this compound probe would necessitate the covalent attachment of a biotin molecule, typically via a flexible linker arm to minimize steric hindrance and preserve the inhibitor's binding affinity. While no direct synthesis of a biotinylated this compound is published, established methods for biotinylating other small molecule inhibitors and nucleosides provide a clear roadmap. beilstein-journals.orgnih.govpnas.org

A common strategy involves synthesizing a derivative of this compound that incorporates a reactive handle, such as a primary amine or a carboxylic acid. This functionalized intermediate can then be coupled with an activated biotin derivative. For example, an amino-functionalized Immucillin analog could be reacted with an N-hydroxysuccinimide (NHS) ester of biotin. beilstein-journals.org Alternatively, a carboxyl group on the inhibitor could be activated (e.g., with DCC) and reacted with a biotin derivative containing a free amine, such as biotin-PEG-amine. beilstein-journals.org The use of a linker (e.g., polyethylene (B3416737) glycol, PEG) is often employed to extend the biotin tag away from the core inhibitor, ensuring accessibility for avidin (B1170675) or streptavidin binding. beilstein-journals.org

The synthesis of biotin-labeled nucleotides often involves the attachment of biotin to the C-5 position of a pyrimidine (B1678525) ring via an allylamine (B125299) linker arm, a strategy that could potentially be adapted to the deazapurine ring of this compound. nih.govpnas.org

| Probe Type | General Synthetic Approach | Linker Type | Coupling Chemistry | Potential Application |

| Biotinylated Probe | Introduction of a functional handle (e.g., -NH₂, -COOH) onto the Immucillin core, followed by coupling to an activated biotin derivative. | Allylamine, Polyethylene Glycol (PEG), Alkyl chains. | Amide bond formation (e.g., NHS-ester chemistry, DCC coupling). | Affinity purification of target enzymes (e.g., PNP), pull-down assays, surface plasmon resonance (SPR). |

The successful synthesis of these labeled and functionalized derivatives of this compound is crucial for expanding its utility as a chemical biology tool, enabling deeper insights into the purine salvage pathway and the development of future therapeutics.

Analytical and Spectroscopic Characterization Techniques for 5 Methylthio Immh

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the structure of organic molecules by providing information about the number, environment, and connectivity of hydrogen atoms (protons). In the analysis of 5'-Methylthio-ImmH, the ¹H NMR spectrum would display a series of signals corresponding to each unique proton in the molecule.

Key expected signals for this compound would include:

Methylthio Group (-S-CH₃): A distinct singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm, corresponding to the three equivalent protons of the methyl group attached to the sulfur atom.

Iminoribitol Ring Protons: A complex set of multiplets in the region of approximately 3.0-5.0 ppm. These signals correspond to the protons on the pyrrolidine (B122466) ring that constitutes the core of the immucillin structure. The exact chemical shifts and coupling patterns (splitting) would be crucial for confirming the stereochemistry of the chiral centers in the ring.

Deazahypoxanthine Ring Protons: Signals corresponding to the protons on the heterocyclic base would appear in the downfield (aromatic) region, typically above 6.0 ppm. The chemical shifts would be characteristic of the 9-deazahypoxanthine system.

Exchangeable Protons (N-H, O-H): Broad signals corresponding to protons on nitrogen and oxygen atoms would also be present. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

The integration of these signals would confirm the number of protons in each environment, and the coupling constants (J-values) derived from the splitting patterns would reveal the connectivity between adjacent protons, solidifying the structural assignment.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -S-CH ₃ | ~2.1 | Singlet (s) |

| Iminoribitol CH | ~3.0 - 5.0 | Multiplets (m) |

| Deazahypoxanthine CH | >6.0 | Singlets (s) or Doublets (d) |

Carbon-13 NMR (¹³C NMR) and 2D NMR Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Expected characteristic signals include:

Methylthio Carbon (-S-CH₃): A signal in the upfield region, typically around 15-25 ppm.

Iminoribitol Carbons: Signals corresponding to the sp³-hybridized carbons of the pyrrolidine ring, appearing in the approximate range of 40-90 ppm.

Deazahypoxanthine Carbons: Signals for the sp²-hybridized carbons of the purine-like ring system, including the carbonyl carbon, would be found in the downfield region, from approximately 110 ppm to over 150 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for making unambiguous assignments. osti.gov

COSY spectra show correlations between coupled protons, helping to trace the connectivity within the iminoribitol ring.

HSQC spectra correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of both ¹H and ¹³C signals.

These advanced techniques are essential for confirming the complex structure and stereochemistry of this compound.

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -S-C H₃ | ~15 - 25 |

| Iminoribitol C H, C H₂ | ~40 - 90 |

Other Spectroscopic Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The 9-deazahypoxanthine portion of this compound contains a conjugated π-electron system, which is expected to absorb UV light. The UV spectrum would be characterized by one or more absorption maxima (λmax). The position and intensity of these peaks are characteristic of the heterocyclic ring system and can be used to confirm its presence and purity. The spectrum is typically recorded in a suitable solvent like water or a buffer, and the data is useful for quantitative analysis using the Beer-Lambert law.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would show characteristic absorption bands confirming its key functional groups.

Key vibrational bands would include:

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) and amine (N-H) groups on the iminoribitol and deazahypoxanthine rings.

C-H Stretching: Absorptions around 2850-3000 cm⁻¹ for the sp³-hybridized C-H bonds in the iminoribitol and methylthio groups.

Carbonyl (C=O) Stretching: A strong, sharp absorption band typically in the range of 1650-1700 cm⁻¹ due to the carbonyl group in the deazahypoxanthine ring.

C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the double bonds within the heterocyclic ring system.

C-O and C-N Stretching: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-O and C-N single bonds.

While a full interpretation requires analysis of the entire spectrum, these key peaks provide strong evidence for the presence of the main structural components of the molecule. The synthesis and characterization of 5'-MT-ImmH have been described in studies focused on its potent inhibitory effects on Plasmodium falciparum PNP. nih.govscielo.br

In Vitro and Cell Based Studies of 5 Methylthio Immh

Cell Culture Models for Investigating 5'-Methylthio-ImmH Function

Cell culture systems provide a controlled environment to study the effects of this compound on cellular processes, bypassing the complexities of a whole organism. cellculturecollective.com These models range from immortalized cell lines to primary cells taken directly from tissues. carnegiescience.eduatcc.org

Mammalian Cell Line Investigations (excluding human clinical)

While much of the research on this compound has focused on its effects on protozoan parasites, studies involving mammalian cell lines are critical for determining selectivity and understanding potential off-target effects. For instance, the compound was designed to specifically target the purine (B94841) nucleoside phosphorylase (PNP) of Plasmodium falciparum (PfPNP) over the human enzyme. rcsb.orgnih.gov The binding affinity of this compound to human PNP has been established, showing significantly lower affinity compared to its target, PfPNP. rcsb.orgacs.org

Investigations often utilize various mammalian cell lines to assess general cytotoxicity or specific metabolic impacts. carnegiescience.edu For example, studies on related immucillins have used leukemia cells and colon cancer cell lines to demonstrate selective activity. acs.org While specific non-human mammalian cell line data for this compound is not extensively detailed in the reviewed literature, the general approach involves exposing these cell lines to the compound and measuring outcomes like cell viability, proliferation, and metabolic changes. plos.orgnih.gov The choice of cell line, such as Chinese Hamster Ovary (CHO) cells or various fibroblast lines like 3T3, depends on the specific biological question being addressed. carnegiescience.edunih.gov

Primary Cell Culture Systems

Primary cell cultures, which are cells isolated directly from tissue, offer a model that more closely represents the in vivo state compared to immortalized cell lines. cellculturecollective.comatcc.orgeppendorf.com These systems are valuable for understanding how this compound might affect normal, non-cancerous cells. atcc.org Research on related compounds has involved stimulating normal human T-cells to study effects on activated immune cells. acs.org

The use of primary cultures, such as hepatocytes, fibroblasts, or endothelial cells, allows for the investigation of tissue-specific effects and metabolic pathways. atcc.orgthermofisher.commdpi.com For example, P. falciparum is cultured in human erythrocytes, which are a primary cell type, to study the efficacy of antimalarial compounds like this compound. osti.gov These co-culture systems are essential for assessing the compound's ability to kill the parasite without harming the host cell. The compound's effectiveness in killing P. falciparum in culture has been demonstrated, highlighting the importance of this primary cell-based model. osti.govnih.gov

Biochemical Assays for this compound Activity

Biochemical assays are fundamental for quantifying the direct interaction of this compound with its target enzyme and for measuring the downstream consequences of this interaction within a cell.

Enzyme Activity Assays in Cell Lysates

Enzyme activity assays using cell lysates are a direct method to measure the inhibitory effect of a compound on its target enzyme in a complex cellular environment. rsc.org In the case of this compound, its primary target is purine nucleoside phosphorylase (PNP). nih.govnih.gov

To perform this assay, cells are lysed to release their contents, including the target enzyme. sigmaaldrich.com The lysate is then incubated with the enzyme's substrate and this compound. The activity of PNP is typically measured by monitoring the conversion of a substrate like inosine (B1671953) or 5'-methylthioinosine (B12296304) (MTI) to hypoxanthine (B114508). nih.govresearchgate.net This reaction can be coupled with xanthine (B1682287) oxidase, which converts hypoxanthine to uric acid, a product that can be easily detected spectrophotometrically at 293 nm. nih.govresearchgate.net

Studies on genetically modified P. falciparum have utilized this method to confirm the absence of PNP activity in knockout parasite lysates (Δpfpnp), thereby validating that this compound's antiparasitic action is specifically through its inhibition of PfPNP. nih.gov These assays demonstrated that lysates from Δpfpnp parasites were less sensitive to this compound, confirming the compound's on-target activity. nih.gov

Table 1: Inhibition Data for this compound Against Purine Nucleoside Phosphorylases (PNP)

| Enzyme Source | Inhibitor | Parameter | Value | Reference |

|---|---|---|---|---|

| Plasmodium falciparum PNP (PfPNP) | This compound | Kd | 2.7 nM | rcsb.orgnih.govrcsb.org |

| Human PNP | This compound | Kd | 303 nM | rcsb.orgnih.govrcsb.org |

| Plasmodium falciparum (in culture) | This compound | IC50 | 50 nM | osti.govplos.org |

Kd (dissociation constant) values indicate the binding affinity of the inhibitor to the enzyme. IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the biological activity by 50%.

Reporter Gene Assays

Reporter gene assays are versatile tools used to study the regulation of gene expression and signal transduction pathways. thermofisher.comthermofisher.comindigobiosciences.com In these assays, a regulatory sequence of interest is linked to a gene that produces an easily detectable protein, such as luciferase or green fluorescent protein (GFP). thermofisher.com While direct reporter gene assays specifically designed to measure the primary activity of this compound are not prominently described in the available literature, this technique can be applied to study the downstream effects of PNP inhibition.

For example, since PNP inhibition disrupts purine salvage and polyamine synthesis pathways, a reporter gene could be placed under the control of a promoter that is sensitive to the levels of metabolites in these pathways. nih.govnih.gov An increase or decrease in the reporter signal would then indirectly indicate the functional consequence of this compound activity within the cell. These assays are powerful for high-throughput screening of compound libraries and for dissecting the complex cellular responses to a drug. indigobiosciences.com

Cellular Uptake and Efflux Mechanisms of this compound

The efficacy of an intracellularly acting compound like this compound is critically dependent on its ability to cross the cell membrane to reach its target and to evade cellular efflux pumps that might remove it. The mechanisms governing the transport of nucleoside analogues are complex and can involve specific transporter proteins. nih.gov

Research suggests that the selectivity of some compounds can be attributed to preferential uptake by the target cell. For instance, in kinetoplastids, a possible explanation for cellular selectivity is the uptake through a specific S-adenosylmethionine (AdoMet) transporter. vdoc.pub While the precise transporters for this compound have not been fully elucidated, its structural similarity to natural nucleosides like 5'-methylthioinosine suggests it may utilize existing nucleoside or nucleobase transporters. osti.gov

In parasites like Leishmania, drug delivery can be enhanced by targeting specific cellular uptake pathways, such as using mannose to engage receptors for internalization. dokumen.pub The thick cell wall of some microbes can also act as a barrier, slowing the influx of compounds. nih.gov For P. falciparum, which resides within a human erythrocyte, the compound must cross both the erythrocyte membrane and the parasite's own membranes to reach the cytosolic PfPNP. The successful antiparasitic activity of this compound in vitro confirms that it can effectively traverse these barriers to inhibit its target. osti.govnih.gov

Transporter Protein Identification

The precise membrane transporters responsible for the cellular uptake of this compound (MT-ImmH) have not been definitively characterized in the scientific literature. However, as a purine nucleoside analogue, its transport into both host cells and target organisms like the malaria parasite Plasmodium falciparum is presumed to be mediated by proteins from the Equilibrative Nucleoside Transporter (ENT) family. nih.govwikipedia.org These transporters facilitate the movement of nucleosides and their analogues across cell membranes. wikipedia.orgnih.gov

In the context of its potent antimalarial activity, two primary sets of transporters are of significant interest: those in the human host and those in the parasite itself. P. falciparum is a purine auxotroph, meaning it cannot synthesize purines on its own and must salvage them from the host environment, making its purine transporters essential for survival. plos.orgnih.gov

Candidate Transporters in Plasmodium falciparum

The main candidate for nucleoside transport in the malaria parasite is P. falciparum Equilibrative Nucleoside Transporter 1 (PfENT1). plos.orgnih.gov This protein is located on the parasite's plasma membrane and is considered the primary route for purine acquisition from the host erythrocyte. nih.govnih.gov PfENT1 has a broad substrate specificity, transporting various purine and pyrimidine (B1678525) nucleosides. nih.gov Given that MT-ImmH is a nucleoside analogue designed to inhibit a parasite-specific enzyme, PfENT1 is a logical, though unconfirmed, candidate for its uptake into the parasite.

However, some studies on related immucillin compounds have yielded conflicting results. One study reported that several immucillins did not inhibit the transport of natural purines like hypoxanthine or adenosine (B11128) by PfENT1, which suggests they may not be substrates for this transporter. nih.gov This raises the possibility that MT-ImmH may enter the parasite through other, less-characterized pathways, or via new permeability pathways induced by the parasite in the infected erythrocyte membrane. core.ac.ukasm.org

Candidate Transporters in Human Cells

The table below summarizes the key candidate transporters for this compound.

| Transporter | Organism | Cellular Location | Known Substrates | Putative Role in MT-ImmH Transport |

|---|---|---|---|---|

| PfENT1 | Plasmodium falciparum | Parasite Plasma Membrane | Adenosine, Inosine, Guanosine (B1672433), Hypoxanthine, various nucleoside analogues. nih.govuniprot.org | Primary candidate for uptake into the malaria parasite, though direct evidence is lacking and conflicting data exists for related compounds. nih.gov |

| hENT1 | Human | Plasma Membrane, Mitochondrial Membrane | Broad range of purine and pyrimidine nucleosides (e.g., Adenosine), and many nucleoside analogue drugs (e.g., Gemcitabine). wikipedia.orgtaylorandfrancis.com | Likely facilitates uptake into human cells, based on data from other immucillins like ImmH. unc.edu |

| hENT2 | Human | Plasma Membrane | Broad range of purine/pyrimidine nucleosides and nucleobases. nih.gov | Likely facilitates uptake into human cells, similar to hENT1. unc.edu |

Kinetic Analysis of Cellular Transport

A quantitative understanding of the transport of this compound into cells is achieved through kinetic analysis, which determines key parameters such as the maximum transport rate (Vmax) and the Michaelis constant (Km). The Km value represents the substrate concentration at which the transport rate is half of Vmax, indicating the transporter's affinity for the substrate. To date, specific kinetic parameters for the transport of this compound have not been published.

The general methodology for determining these parameters involves a series of in vitro uptake assays. physiology.org Typically, a radiolabeled version of the compound (e.g., [³H]-5'-Methylthio-ImmH) is incubated at various concentrations with cells that express the transporter of interest. These could be isolated parasites, human cell lines, or model systems like Xenopus oocytes engineered to express a single transporter type, such as PfENT1 or hENT1. nih.govnih.gov The initial rate of uptake is measured at each concentration, and the data are fitted to the Michaelis-Menten equation to derive the Km and Vmax values.

The table below provides a hypothetical example of the data that would be generated from such an experiment to determine the transport kinetics of this compound.

Illustrative Data Table: Hypothetical Transport Kinetics of this compound via PfENT1 This table is for illustrative purposes only, as specific experimental data is not publicly available.

| [this compound] (µM) | Initial Uptake Rate (pmol/10⁶ cells/min) |

|---|---|

| 10 | 5.2 |

| 25 | 11.8 |

| 50 | 20.1 |

| 100 | 31.5 |

| 200 | 45.0 |

| 400 | 55.3 |

For context, published kinetic values for the transport of natural nucleosides by PfENT1 provide a benchmark for the transporter's general efficiency. These studies show that PfENT1 is a low-affinity, high-capacity transporter. nih.gov

Table: Published Kinetic Parameters for Natural Substrates of PfENT1

| Substrate | Km (µM) | System | Reference |

|---|---|---|---|

| Adenosine | 1450 ± 250 | Isolated P. falciparum trophozoites | nih.gov |

| Adenosine | 13.2 | PfNT1 expressed in Xenopus oocytes | nih.gov |

| Inosine | 253 | PfNT1 expressed in Xenopus oocytes | nih.gov |

The significant variation in reported Km values for adenosine highlights the experimental challenges and the influence of the chosen biological system (isolated parasites vs. oocyte expression systems) on kinetic measurements. nih.govnih.govasm.org

Investigation of 5 Methylthio Immh in Diverse Organisms

Role of 5'-Methylthio-ImmH in Microorganisms

This compound is not a naturally occurring microbial product; rather, it is a chemically synthesized molecule designed to target specific microbial metabolic pathways. vu.lt Its primary role in microbiology is as a powerful and selective inhibitor of purine (B94841) nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway in various microorganisms.

There is no evidence to suggest that bacteria and archaea metabolize this compound as a nutrient source or that they are involved in its bioproduction. Instead, research has focused on the inhibitory effect of this compound on their enzymes. The compound is a transition-state analogue inhibitor that specifically targets PNP.

In many bacteria, the methionine salvage pathway is essential for recycling sulfur-containing metabolites. A key by-product of this pathway is 5'-methylthioadenosine (MTA). In some bacteria, such as Escherichia coli, MTA is hydrolyzed by MTA/S-adenosylhomocysteine nucleosidase (MTAN). nih.gov However, in organisms like Pseudomonas aeruginosa, a different pathway exists where MTA is first deaminated to 5'-methylthioinosine (B12296304) (MTI), which is then acted upon by a specific MTI phosphorylase. science.gov

This compound was designed to mimic the transition state of the MTI phosphorolysis reaction. eurekaselect.com This makes it a highly potent inhibitor of PNPs that can process MTI. Studies on E. coli MTAN have led to the development of potent transition-state analogue inhibitors, with some, like 5'-p-Cl-phenylthio-DADMe-Immucillin-A, exhibiting femtomolar dissociation constants. nih.gov While these are related compounds, the principle of transition-state inhibition is central to the action of this compound.

The specificity of these inhibitors provides a potential avenue for developing targeted antimicrobial agents. For instance, inhibitors of MTAN in Helicobacter pylori are being explored as specific antibiotics that would not affect the normal gut flora. acs.org

Similar to bacteria and archaea, there is no scientific literature indicating that fungal systems naturally produce this compound. The compound is a result of chemical synthesis. acs.orgwgtn.ac.nz Fungi, like other eukaryotes, possess purine salvage pathways, but the focus of research regarding this compound has been on its inhibitory properties against pathogenic protozoa, such as the malaria parasite Plasmodium falciparum, rather than on fungi.

The unique purine salvage pathway in P. falciparum makes it particularly susceptible to this compound. Unlike humans, P. falciparum can salvage purines from MTI. rcsb.orgosti.gov The parasite's adenosine (B11128) deaminase (PfADA) converts MTA to MTI, which is then a substrate for its purine nucleoside phosphorylase (PfPNP). osti.gov this compound was specifically designed to target this PfPNP. eurekaselect.com

| Microorganism | Enzyme Target | Role of this compound | Key Findings |

| Plasmodium falciparum | Purine Nucleoside Phosphorylase (PfPNP) | Inhibitor | Highly specific inhibitor, designed to mimic the transition state of MTI phosphorolysis. eurekaselect.comnih.gov |

| Pseudomonas aeruginosa | 5'-Methylthioinosine Phosphorylase (MTIP) | Potential Inhibitor | The organism possesses a specific MTIP, making it a theoretical target for 5'-methylthio-immucillins. science.gov |

| Escherichia coli | 5'-Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN) | Model for Inhibitor Design | While not the primary target of this compound, related immucillins are potent inhibitors of E. coli MTAN. nih.gov |

| Helicobacter pylori | Methylthioadenosine Nucleosidase (MTAN) | Model for Targeted Therapy | Inhibitors of the related enzyme MTAN are being developed as specific antibiotics. acs.org |

Bacteria and Archaea Metabolism of this compound

This compound in Plant Biochemistry

A thorough review of scientific literature reveals no evidence of the natural occurrence or bioproduction of this compound or other immucillins in plant species.

Extensive studies on plant-derived natural products, including alkaloids and other nitrogen-containing compounds, have not identified this compound. nowgonggirlscollege.co.in While plants are a rich source of diverse chemical entities, including some that serve as models for modern drugs, immucillins are not among them. scielo.br Some iminosugars, which share a nitrogen-in-the-ring feature with immucillins, are found in plants and bacteria, but these are structurally distinct from this compound. nih.govmdpi.com The investigation of plant extracts for novel bioactive compounds is an ongoing field of research, but to date, all known immucillins are synthetic. eurekaselect.com

Given that this compound is not found in plants, it is not involved in their native metabolic pathways. Plant metabolism is complex, with numerous pathways for synthesizing primary and secondary metabolites. However, the unique purine recycling pathway involving MTI, for which this compound is a targeted inhibitor in some microbes, has not been described in plants.

Occurrence and Distribution in Plant Species

Studies of this compound in Non-Human Mammalian Models

Studies of this compound in non-human mammalian models have been primarily focused on its potential as a therapeutic agent, particularly against malaria, due to its high specificity for the parasite's PNP over the mammalian host's enzyme.

Research has shown that this compound is a potent inhibitor of human PNP, but it is significantly more effective against the P. falciparum PNP. The dissociation constants (Kd) for this compound are 2.7 nM for PfPNP and 303 nM for human PNP, indicating a 112-fold greater specificity for the parasite's enzyme. rcsb.orgnih.gov This selectivity is crucial for its potential use as a drug, as it would ideally kill the parasite with minimal effect on the host.

In vivo studies using rodent models of malaria have demonstrated the efficacy of this compound. In mice infected with P. berghei, treatment with this compound resulted in reduced parasitemia and increased survival rates. scielo.br These findings validate the principle that targeting the parasite's unique purine salvage pathway is a viable antimalarial strategy.

Furthermore, a related second-generation immucillin, DADMe-Immucillin-G, has also shown potential in treating malaria in a primate model (Aotus). researchgate.net While not this compound, these studies on related compounds underscore the therapeutic potential of this class of inhibitors. Another related compound, BCX-1777 (Immucillin-H), has been shown to have good oral bioavailability in mice (63%). nih.gov In a mouse xenograft model for prostate cancer, the related inhibitor Methylthio-DADMe-Immucillin-A (MTDIA) was effective at blocking tumor growth when administered in the drinking water. oncotarget.com These studies on similar immucillins provide a basis for understanding how this compound might behave in a mammalian system.

| Mammalian Model | Purpose of Study | Compound(s) | Key Findings |

| Mouse (Mus musculus) | Antimalarial efficacy | This compound | Reduced parasitemia and increased survival in P. berghei infected mice. scielo.br |

| Mouse (Mus musculus) | Immunosuppressive agent study | BCX-1777 (Immucillin-H) | Good oral bioavailability (63%). Effective in a humanized mouse model of T-cell disorders. nih.gov |